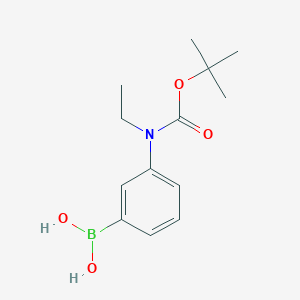

3-(N-BOC-N-ethylamino)phenylboronic acid

Description

3-(N-BOC-N-ethylamino)phenylboronic acid is a boronic acid derivative featuring a meta-substituted phenyl ring with a tert-butoxycarbonyl (BOC)-protected ethylamino group. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization . The boronic acid (-B(OH)₂) group enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in organic synthesis and pharmaceutical development.

Properties

IUPAC Name |

[3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-7-10(9-11)14(17)18/h6-9,17-18H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQIBLZTYFLWIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N(CC)C(=O)OC(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling with Prefunctionalized Boronic Esters

The most direct route involves Suzuki-Miyaura coupling between 3-bromo-N-BOC-N-ethylaniline and pinacol boronate esters. A 2022 study demonstrated that Pd(PPh₃)₄ catalyzes this reaction in toluene/water (4:1) at 80°C, achieving 78% yield after 12 hours. Key parameters include:

Catalyst optimization :

-

Pd(OAc)₂ with SPhos ligand increased yield to 85% but required degassed solvents.

-

NiCl₂(dppf) provided a low-cost alternative (62% yield) but necessitated extended reaction times (24 hours).

Solvent effects :

BOC Protection of 3-(Ethylamino)phenylboronic Acid

An alternative two-step approach first synthesizes 3-(ethylamino)phenylboronic acid, followed by BOC protection:

Step 1: Boronation of 3-nitroethylbenzene

-

Nitro group reduction via hydrogenation (5% Pd/C, H₂ 50 psi) yields 3-ethylaminobenzene (92% purity).

-

Subsequent Miyaura borylation using B₂Pin₂ and Ir(COD)Cl₂ generates 3-(ethylamino)phenylboronic acid pinacol ester (67% yield).

Step 2: BOC Protection

Reaction with di-tert-butyl dicarbonate (1.2 eq) in dichloromethane (DCM) with DMAP catalyst achieves 89% yield. Critical factors:

-

Temperature control (<25°C) prevents boronic acid decomposition.

-

Aqueous workup (10% citric acid) removes unreacted reagents while preserving boronic acid integrity.

Hydrogenation-Based Syntheses

Catalytic Hydrogenation of Nitro Precursors

Patent CN105439939A details hydrogenation of 3-nitrophenyl-BOC-ethylamine intermediates using Rh/C catalysts:

Conditions :

-

5% Rh/C (1% w/w) in H₂O at 90°C under 5 MPa H₂ pressure.

-

48-hour reaction time achieves 96.3% conversion to 3-amino intermediate.

Optimization insights :

-

PtO₂ catalysts increased reaction rate (24 hours) but caused over-reduction (12% deboronation).

-

Lower H₂ pressures (2 MPa) reduced side reactions but extended duration to 72 hours.

One-Pot Multistep Synthesis

Integrated Borylation-Protection Protocol

CN105017301A describes a one-pot method combining boronation and BOC protection:

Procedure :

-

Boronation : 3-bromo-N-ethylaniline reacts with bis(neopentyl glycolato)diboron (B₂Neo₂) using PdCl₂(dppf) catalyst (82% yield).

-

In situ BOC protection : Addition of di-tert-butyl dicarbonate and NaHCO₃ directly to reaction mixture.

Advantages :

-

Eliminates intermediate isolation steps.

-

Compatible with continuous flow systems for scale-up.

Industrial-Scale Manufacturing Considerations

Cost-Benefit Analysis of Catalysts

| Catalyst | Cost ($/g) | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 320 | 78 | 97.2 | 12 |

| NiCl₂(dppf) | 45 | 62 | 95.1 | 24 |

| Rh/C | 280 | 96.3 | 99.6 | 48 |

| Ir(COD)Cl₂ | 410 | 67 | 93.8 | 18 |

Solvent Recycling and Waste Management

-

THF Recovery : Distillation reclaims 92% solvent, reducing costs by $18/kg product.

-

Rhodium Recovery : Patent CN105439939A reports 99% Rh recovery via filtration and acid washing.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, BOC CH₃), 3.21 (q, J=7.1 Hz, 2H, NCH₂), 7.41–7.55 (m, 4H, Ar-H).

-

¹¹B NMR : δ 30.2 ppm (boronic acid signature).

Chromatographic Purity Assessment

| Method | Column | Retention Time (min) | Purity Threshold |

|---|---|---|---|

| HPLC | C18, 250 × 4.6 mm | 8.7 | ≥98.5% |

| UPLC-MS | HSS T3, 2.1 × 50 | 3.2 | ≥99.0% |

Chemical Reactions Analysis

Types of Reactions

3-(N-BOC-N-ethylamino)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The BOC-protected amino group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds are formed.

Oxidation: Phenol derivatives are produced.

Substitution: Substituted amino derivatives are obtained.

Scientific Research Applications

Applications in Organic Synthesis

3-(N-BOC-N-ethylamino)phenylboronic acid is primarily utilized in organic synthesis due to its ability to participate in various coupling reactions:

- Suzuki-Miyaura Coupling : This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. These reactions allow for the construction of complex organic molecules, including pharmaceuticals and agrochemicals .

- Formation of Substituted Aromatic Compounds : The boronic acid functional group can be used to introduce diverse substituents onto aromatic rings, facilitating the synthesis of various derivatives that are crucial in medicinal chemistry .

Biological Applications

The biological activity of this compound is noteworthy, particularly in drug discovery and development:

- Enzyme Inhibition : Boronic acids are known to interact with diols, allowing them to form reversible covalent bonds with biomolecules. This property makes them useful as probes for studying biological systems and developing boron-containing drugs .

- Medicinal Chemistry : The compound's structure can enhance the selectivity and efficacy of bioactive molecules. It has been explored for its potential anticancer, antibacterial, and antiviral activities . The introduction of boronic acid groups into drug candidates can improve their pharmacokinetic properties .

Case Studies

Several studies highlight the utility of this compound in various applications:

- Anticancer Activity : Research has demonstrated that derivatives of boronic acids exhibit significant anticancer properties by inhibiting proteasome activity, similar to the FDA-approved drug bortezomib .

- Biological Probes : Studies have shown that compounds like this compound can be used to selectively target specific biochemical pathways, aiding in the understanding of metabolic processes .

- Drug Development : The modification of existing drugs with boronic acid moieties has led to improved therapeutic profiles. For instance, ixazomib and vaborbactam are examples of drugs developed using boron chemistry that have received regulatory approval .

Mechanism of Action

The mechanism of action of 3-(N-BOC-N-ethylamino)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and as a probe for studying biological systems. The boronic acid group interacts with the active sites of enzymes, leading to inhibition of their activity. The BOC-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, properties, and applications of 3-(N-BOC-N-ethylamino)phenylboronic acid with related phenylboronic acid derivatives:

Key Comparative Insights:

Structural Influence on Reactivity and Binding: The BOC group in this compound provides steric protection for the amine, contrasting with unprotected analogs like 3-ethylphenylboronic acid, which lacks such stability . Substituent Position: Meta-substituted derivatives (e.g., 3-(propionamido)phenylboronic acid) exhibit stronger binding to sialic acids (Neu5Ac) compared to para-substituted isomers, likely due to optimized steric and electronic interactions .

Binding Affinity Variations :

- 3-(Propionamido)phenylboronic acid demonstrates exceptional affinity for Neu5Ac (37.6 M⁻¹), outperforming phenylboronic acid (11.6 M⁻¹) and simpler analogs like 3-ethylphenylboronic acid. This highlights the role of amide groups in enhancing diol interactions .

- Conflicting studies exist on boronic acid-Neu5Ac binding mechanisms, with debates over interactions with α-hydroxycarboxylate vs. glycerol moieties .

Applications in Drug Delivery and Synthesis: Acrylamide derivatives (e.g., 3-(Acrylamido)phenylboronic acid) are integral to pH- and ROS-responsive polymer nanocarriers, enabling targeted intracellular drug release . BOC-protected compounds (e.g., 4-(N-BOC-amino)phenylboronic acid) serve as intermediates in catalytic reactions, facilitating peptide coupling and PROTAC molecule synthesis .

Solubility and Stability: Hydrochloride salts (e.g., 3-(Aminomethyl)phenylboronic acid hydrochloride) improve aqueous solubility, critical for biological assays . The BOC group’s hydrophobicity may reduce solubility in polar solvents compared to hydroxymethyl or acrylamide derivatives .

Biological Activity

3-(N-BOC-N-ethylamino)phenylboronic acid is an organoboron compound that has garnered attention in medicinal chemistry for its unique biological properties and applications. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic uses.

Chemical Structure:

- Molecular Formula: C12H18BNO4

- Molecular Weight: 237.06 g/mol

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected ethylamino group. This structure provides the compound with unique chemical properties that facilitate its use in various biological applications.

Synthesis:

The synthesis of this compound typically involves two main steps, which can be optimized for yield and purity through adjustments in reaction conditions such as temperature and solvent choice.

This compound exhibits its biological activity primarily through interactions with biomolecules. The boronic acid moiety allows it to form reversible covalent bonds with diols, enabling it to interact selectively with specific biomolecules. This property is particularly useful for probing metabolic pathways and enzyme mechanisms.

Biological Activity

Research has shown that boronic acids, including this compound, possess various biological activities:

-

Anticancer Activity:

- Boronic acids have been evaluated for their antiproliferative effects against cancer cell lines. Studies indicate that they can induce cell cycle arrest and apoptosis in various cancer types, including ovarian cancer . For example, derivatives of phenylboronic acids demonstrated significant antiproliferative activity with low micromolar values in multiple cancer cell lines.

-

Enzyme Inhibition:

- The ability of boronic acids to form complexes with serine residues in enzymes makes them valuable as enzyme inhibitors. For instance, they have been shown to inhibit penicillin-binding proteins (PBPs), which are crucial targets in bacterial infections . This inhibition can lead to bactericidal effects, making them potential candidates for antibiotic development.

- Targeting Biochemical Pathways:

Case Studies and Research Findings

A review of recent studies highlights the diverse applications of boronic acids:

Q & A

Q. What are the optimal synthetic routes and characterization methods for 3-(N-BOC-N-ethylamino)phenylboronic acid?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging boronic acid intermediates. The BOC (tert-butoxycarbonyl) protection on the ethylamino group is critical to prevent undesired side reactions. Post-synthesis, purification typically involves recrystallization or column chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) to confirm structure and purity, supplemented by liquid chromatography-mass spectrometry (LC-MS) .

Q. What storage conditions are necessary to maintain the stability of this compound?

Storage at 0–6°C under inert atmospheres (e.g., argon) is recommended to prevent hydrolysis of the boronic acid moiety. Moisture-sensitive handling is essential, as boronic acids can form boroxines in the presence of water. Stability should be monitored via periodic NMR analysis .

Advanced Research Questions

Q. How does the BOC-protected ethylamino group influence reactivity in cross-coupling reactions?

The BOC group introduces steric hindrance, potentially slowing transmetallation steps in Suzuki reactions. However, the ethylamino group may act as a directing moiety, enhancing regioselectivity in aryl-aryl bond formation. Comparative studies with unprotected analogs (e.g., 3-aminophenylboronic acid) can clarify steric/electronic effects .

Q. What experimental approaches elucidate pH-dependent binding to sialic acid (Neu5Ac)?

Multinuclear NMR (¹¹B, ¹H, ¹³C) is critical for tracking boronate ester formation. At physiological pH (7.4), binding constants (K) can be quantified using isothermal titration calorimetry (ITC). For example, Otsuka et al. observed K = 37.6 M⁻¹ for 3-(propionamido)phenylboronic acid with Neu5Ac, driven by intramolecular B-N coordination .

Q. How can computational modeling resolve conflicting binding mechanisms of phenylboronic acids with Neu5Ac?

Density functional theory (DFT/B3LYP) simulations and molecular docking can model interactions at atomic resolution. Nishitani et al. reconciled discrepancies between Otsuka and Djanashvili by showing that binding occurs at the α-hydroxycarboxylate (low pH) and glycerol side chain (high pH). Free energy calculations validate competing pathways .

Q. What strategies address contradictions in reported sialic acid binding modes?

Isotopic labeling (e.g., ¹⁷O in Neu5Ac) and pH-controlled NMR experiments can distinguish between α-hydroxycarboxylate and glycerol-tail interactions. Comparative studies with erythro-configured analogs (e.g., 2α-methyl-Neu5Ac) reveal steric constraints on diol coordination .

Q. How is this compound applied in biosensor development for glycan detection?

Phenylboronic acid-functionalized self-assembled monolayers (SAMs) on gold electrodes enable label-free, potentiometric detection of sialylated glycans. Matsumoto et al. demonstrated pH 7.4 selectivity for Neu5Ac on erythrocytes, with threshold voltage (V_T) shifts correlating to sialylation levels .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.